N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the triazole ring, acylation of the piperidine moiety, and introduction of the phenyl group. Researchers have employed various synthetic routes, such as click chemistry or multicomponent reactions, to access this compound .
Molecular Structure Analysis
The molecular formula of this compound is C~19~H~25~N~5~O~2~ . Its structure comprises a piperidine ring, a triazole ring, a phenyl group, and a tert-butyl substituent. The triazole ring contributes to its biological activity, while the phenyl group and tert-butyl substituent influence its lipophilicity and steric properties .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, acylation, and nucleophilic substitutions. Understanding its reactivity is crucial for designing derivatives with improved properties .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways, leading to therapeutic effects. Further studies are needed to elucidate its mode of action .
Safety and Hazards
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-18(28)27-13-11-22(12-14-27,16-9-7-6-8-10-16)20(29)23-15-17-24-19(26-25-17)21(2,3)4/h5-10H,1,11-15H2,2-4H3,(H,23,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVTEPZZZBZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CNC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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